![molecular formula C9H8F2O2 B3031089 4-Ethyl-2,3-difluorobenzoic acid CAS No. 1429636-88-3](/img/structure/B3031089.png)
4-Ethyl-2,3-difluorobenzoic acid
Overview
Description
4-Ethyl-2,3-difluorobenzoic acid is a chemical compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 . It is used in various applications due to its unique properties .
Molecular Structure Analysis
The InChI code for 4-Ethyl-2,3-difluorobenzoic acid is 1S/C9H8F2O2/c1-2-5-3-4-6 (9 (12)13)8 (11)7 (5)10/h3-4H,2H2,1H3, (H,12,13) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
4-Ethyl-2,3-difluorobenzoic acid is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, density, etc., are not available in the current resources.Scientific Research Applications
- Application : Researchers use 4-ethyl-2,3-difluorobenzoic acid as a precursor in the synthesis of quinolone-3-carboxylic acid derivatives. These derivatives play a crucial role in developing novel antibacterial drugs .
- Application : 4-Ethyl-2,3-difluorobenzoic acid serves as a tracer for assessing the recovery efficiency of injected materials in oil wells .
- Application : Researchers explore the use of 2,3-difluorobenzoic acids, including the ethyl-substituted variant, as intermediates in liquid crystal material synthesis .
- Application : The synthesis of 4-ethyl-2,3-difluorobenzoic acid involves a sequence of reactions, including nitration, selective reduction, diazotization, and chlorination. This methodology provides a straightforward route to the compound, making it useful for other benzoic acid derivatives .
- Application : The dimerization of 2,3-difluorobenzoic acid through hydrogen bonds contributes to crystal formation. Understanding these interactions aids in designing new materials with specific properties .
Medicinal Chemistry and Drug Development
Oil Well Tracers
Liquid Crystal Materials
Chemical Synthesis and Methodology
Materials Science and Crystal Engineering
Environmental and Analytical Chemistry
Mechanism of Action
Mode of Action
Benzoic acid derivatives typically act through nucleophilic substitution reactions . The compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Benzoic acid derivatives are known to participate in various biochemical reactions, including free radical bromination and oxidation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Ethyl-2,3-difluorobenzoic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
4-ethyl-2,3-difluorobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-2-5-3-4-6(9(12)13)8(11)7(5)10/h3-4H,2H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFRUIMPERQEFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C=C1)C(=O)O)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301153 | |
Record name | 4-Ethyl-2,3-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-2,3-difluorobenzoic acid | |
CAS RN |
1429636-88-3 | |
Record name | 4-Ethyl-2,3-difluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1429636-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethyl-2,3-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.